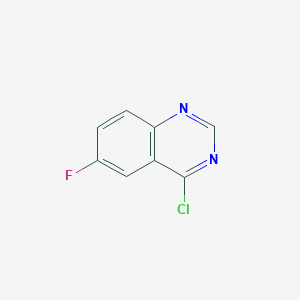

4-Chloro-6-fluoroquinazoline

Descripción

Significance of Quinazoline (B50416) Core in Heterocyclic Chemistry

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that have been extensively studied in medicinal chemistry. ontosight.ainih.gov Their structure, consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, provides a versatile scaffold for chemical modification. ontosight.ai This structural framework is present in numerous natural products, pharmaceuticals, and agrochemicals. mdpi.com The diverse biological activities exhibited by quinazoline derivatives, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, underscore their importance in pharmaceutical research. ontosight.aimdpi.comnih.gov The ease of synthesis and the ability to introduce various functional groups at different positions of the quinazoline nucleus allow for the fine-tuning of their pharmacological profiles. nih.gov

Overview of Halogenated Quinazolines in Pharmaceutical Research

The introduction of halogen atoms, such as chlorine and fluorine, into the quinazoline scaffold can significantly influence the physicochemical and biological properties of the resulting compounds. nih.govmdpi.com Halogenation can affect a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. In pharmaceutical research, halogenated quinazolines are recognized as crucial intermediates for the synthesis of more complex molecules through various cross-coupling reactions. mdpi.com The reactivity of the carbon-halogen bond allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships and the optimization of lead compounds. mdpi.com Specifically, the presence of a halogen at the 6-position of the quinazoline ring has been shown to be important for enhancing the antimicrobial activities of certain derivatives. nih.gov

Positioning of 4-Chloro-6-fluoroquinazoline as a Key Research Intermediate

This compound has emerged as a particularly valuable building block in medicinal chemistry. cymitquimica.comlookchem.com Its structure incorporates two key reactive sites: the chlorine atom at the 4-position and the fluorine atom at the 6-position. The chlorine atom is susceptible to nucleophilic substitution, providing a straightforward method for introducing a variety of amine, alcohol, and thiol-containing moieties. nih.govmdpi.com The fluorine atom, on the other hand, can modulate the electronic properties of the quinazoline ring system, potentially enhancing the biological activity and metabolic stability of its derivatives. The strategic placement of these two halogens makes this compound a versatile intermediate for the synthesis of a diverse library of compounds for drug discovery programs. montana.edu

Chemical Profile of this compound

| Property | Value |

| CAS Number | 16499-61-9 |

| Molecular Formula | C8H4ClFN2 |

| Molecular Weight | 182.59 g/mol |

| Appearance | Detailed specifications vary |

| Purity | ≥99% |

| Moisture Content | ≤0.5% |

| Impurity | ≤0.3% |

This data is compiled from various sources and represents typical specifications. lookchem.com

Synthesis and Reactivity

The synthesis of this compound typically involves the chlorination of 6-fluoroquinazolin-4(3H)-one. nih.gov This reaction is often carried out using a mixture of phosphorus oxychloride and phosphorus pentachloride. nih.gov The resulting this compound is a reactive intermediate that readily undergoes nucleophilic aromatic substitution at the 4-position. nih.govmdpi.com This reactivity allows for the facile introduction of various functional groups, leading to the generation of diverse libraries of quinazoline derivatives. For instance, reaction with substituted anilines or other primary amines leads to the formation of N-substituted-4-amino-6-fluoroquinazolines. nih.govmdpi.com

Applications in the Synthesis of Bioactive Molecules

The versatility of this compound as a synthetic intermediate is highlighted by its use in the preparation of a wide range of biologically active compounds. For example, it has been utilized in the synthesis of potent inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis, the causative agent of tuberculosis. montana.edu Furthermore, it has served as a starting material for the creation of novel anticonvulsant agents. nih.gov The ability to readily modify the 4-position of the quinazoline ring allows for the systematic exploration of structure-activity relationships, guiding the design of more potent and selective therapeutic agents. nih.govmontana.edu

This compound stands as a testament to the importance of halogenated heterocyclic compounds in modern medicinal chemistry. Its unique combination of a reactive chlorine atom and a modulating fluorine atom on the privileged quinazoline scaffold makes it an invaluable intermediate for the synthesis of a diverse array of bioactive molecules. As the quest for new and improved therapeutics continues, the strategic use of such versatile building blocks will undoubtedly play a pivotal role in the discovery and development of future medicines.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-6-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-8-6-3-5(10)1-2-7(6)11-4-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKGISGZFBCGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80516730 | |

| Record name | 4-Chloro-6-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16499-61-9 | |

| Record name | 4-Chloro-6-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-fluoroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Studies for 4 Chloro 6 Fluoroquinazoline

Historical and Current Synthetic Routes to 4-Chloro-6-fluoroquinazoline

The preparation of this compound is a well-documented process, with primary routes focusing on the construction of the quinazolinone ring system followed by a halogenation step.

The foundational step in the synthesis of this compound is the creation of its precursor, 6-fluoroquinazolin-4(3H)-one. This is typically achieved through cyclization reactions involving a substituted anthranilic acid derivative.

A prevalent method for the synthesis of the quinazolinone precursor involves the reaction of 2-amino-5-fluorobenzoic acid with a source of a single carbon atom, which is incorporated to form the pyrimidine (B1678525) ring of the quinazoline (B50416) structure.

One established approach is the cyclization reaction of 2-amino-5-fluorobenzoic acid with formamide, which yields 6-fluoro-4-quinazolinol. researchgate.net Another common method involves the condensation of 2-amino-4-fluorobenzoic acid with formamidine (B1211174) acetate (B1210297) to produce the corresponding 7-fluoroquinazolin-4-one. acs.org For the synthesis of the 6-fluoro isomer, 2-amino-5-fluorobenzoic acid is the required starting material. The reaction of 2-amino-4-fluorobenzoic acid with formamidine acetate has been optimized for scale-up synthesis. acs.org The use of ethanol (B145695) as a solvent under reflux conditions was found to be superior to solvent-free (neat) or DMSO-based conditions, leading to a higher yield and purity of the product. acs.org The insolubility of the product in ethanol at room temperature simplifies its isolation via filtration. acs.org

A similar cyclization can be performed by reacting a substituted 2-amino-benzoic acid with formamidine acetate in ethanol under reflux, leading to the formation of the corresponding quinazolin-4-ol. nih.gov

Table 1: Optimization of Quinazolinone Synthesis acs.org

| Entry | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

| 1 | Neat | 160 °C | 3 | 52 | 87 |

| 2 | DMSO | 120 °C | 12 | 67 | 91 |

| 3 | EtOH | Reflux | 16 | >90 | >95 |

An alternative and widely used route for the synthesis of 6-fluoroquinazolin-4(3H)-one involves the cyclization of 2-amino-5-fluorobenzamide (B107079) with trimethoxymethane (B44869) in dimethylformamide (DMF) at reflux temperatures (120–130°C) for 6–8 hours. This method has been reported to produce yields in the range of 78–85% after recrystallization from ethanol. The reaction proceeds through a nucleophilic attack of the amide nitrogen on the electrophilic carbon of trimethoxymethane, followed by aromatization. A key advantage of this method is its regioselectivity, where the fluorine at the 6-position directs the cyclization without the need for protecting groups. Furthermore, this method has demonstrated scalability with consistent yields.

Table 2: Alternative Cyclization Conditions and Yields

| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Amino-5-fluorobenzamide | Trimethoxymethane | DMF | 120–130 | 6–8 | 78–85 |

The final step in the synthesis of this compound is the conversion of the hydroxyl group at the 4-position of 6-fluoroquinazolin-4-one into a chlorine atom. This is a crucial transformation that activates the position for subsequent nucleophilic substitution reactions.

Thionyl chloride (SOCl₂) is a common reagent for the chlorination of hydroxyl groups. In the context of quinazolinone chemistry, the chlorination of a substituted quinazolin-4-ol can be achieved by heating it to reflux in thionyl chloride, often with a catalytic amount of DMF. nih.gov The addition of DMF as a catalyst leads to the formation of the Vilsmeier-Haack reagent, which is a more potent chlorinating agent. commonorganicchemistry.com While thionyl chloride is effective, its use can sometimes require harsh conditions and may lead to the formation of impurities, necessitating careful purification of the product. acs.orgnih.gov

A highly efficient method for the chlorination of 6-fluoroquinazolin-4(3H)-one involves the use of a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). This reaction is typically carried out at temperatures between 90–100°C for 4–5 hours and achieves a high conversion efficiency of 88–92%. The excess reagents can be removed by vacuum distillation. The mechanism involves a nucleophilic substitution at the 4-position, which is facilitated by the electron-withdrawing nature of the fluorine atom. The stoichiometry of the reagents is critical; a suboptimal ratio of PCl₅ can lead to a significant decrease in yield due to incomplete chlorination.

A similar procedure involves heating the hydroxy-precursor with phosphorus pentachloride and phosphorus oxychloride under reflux for two hours. After cooling, the reaction mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed, and purified. prepchem.com

Table 3: Chlorination Reagents and Efficiency

| Reagent | Temperature (°C) | Time (h) | Conversion Efficiency (%) |

| POCl₃/PCl₅ (3:1) | 90–100 | 4–5 | 88–92 |

Chlorination of 6-Fluoroquinazolin-4-one

Optimization of Synthetic Pathways

Optimizing the synthesis of this compound is crucial for both laboratory-scale research and potential industrial production. Efforts in this area concentrate on enhancing reaction yields, streamlining the number of procedural steps, and improving the purity of the final compound.

Yield Enhancement Strategies

A primary focus in the synthesis of this compound is maximizing the yield from its immediate precursor, 6-fluoroquinazolin-4(3H)-one. The chlorination step is critical and subject to optimization. One method involves heating the precursor with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). nih.gov Studies have shown that the stoichiometry of these reagents is a critical parameter.

A significant improvement in conversion efficiency, reaching 88–92%, is achieved by using a 3:1 mixture of phosphorus oxychloride and phosphorus pentachloride and maintaining a reaction temperature of 90–100°C for 4–5 hours. Deviation from this optimized ratio, particularly with suboptimal levels of phosphorus pentachloride (less than a 1:3 ratio with POCl₃), leads to incomplete chlorination and a drastic reduction in yield to below 60%. Another reported method for this chlorination step, which also produces the target compound, involves using phosphorus oxychloride and phosphorous pentachloride on a water bath for two hours, resulting in a 65% yield after purification. nih.gov

Alternative chlorinating agents have also been explored. The use of thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF) represents another effective strategy for converting the quinazolinone core to the 4-chloroquinazoline (B184009) intermediate. mdpi.com Similarly, the Vilsmeier procedure, employing oxalyl chloride and DMF, has been used to convert substituted quinazolinones to their 4-chloro derivatives in good yield. acs.org

Table 1: Comparison of Chlorination Methods for Yield Enhancement

| Precursor | Chlorinating Agents | Reaction Conditions | Yield | Source(s) |

|---|---|---|---|---|

| 6-Fluoroquinazolin-4(3H)-one | Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅) | 3:1 mixture, 90–100°C, 4–5 hours | 88–92% | |

| 6-Fluoroquinazolin-4(3H)-one | Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅) | Heated on water bath, 2 hours | 65% | nih.gov |

| Substituted-quinazolin-4-one | Thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF) (catalytic) | Reflux, 4–8 hours | Not specified | mdpi.com |

| 6,7-dimethoxyquinazolinone | Oxalyl chloride, N,N-dimethylformamide (DMF) | Not specified | Good | acs.org |

Simplification of Production Processes

Simplifying the production of this compound involves reducing the number of steps and minimizing complex purification procedures. A conventional synthesis pathway starts with 2-amino-5-fluorobenzoic acid, which is converted to 2-amino-5-fluorobenzamide, then cyclized to 6-fluoroquinazolin-4(3H)-one, and finally chlorinated. nih.gov

To streamline this process, researchers have developed more efficient protocols. One approach simplifies the workflow by creating the 4-chloroquinazoline core from the corresponding quinazolin-4(3H)-one using thionyl chloride and a catalytic amount of DMF. mdpi.comnih.gov This method is part of an efficient three-step synthesis for related 4-aminoquinazoline analogues that notably requires only a single purification at the final step, thereby reducing handling and potential loss of material during intermediate purifications. nih.gov

Purification Methodologies

Effective purification is essential to ensure the high quality of this compound for subsequent reactions. Several standard laboratory techniques are employed to isolate and purify the compound and its precursors.

Following the chlorination reaction, excess reagents like phosphorus oxychloride and phosphorus pentachloride can be removed via vacuum distillation. The crude product is then typically purified using column chromatography. nih.govmdpi.com A common eluent system for this purification on a silica (B1680970) gel column is a mixture of hexanes and ethyl acetate. nih.govgoogle.com For derivatives, purification on silica cartridges is also utilized. nih.gov

Recrystallization is another widely used purification technique, particularly for the precursor, 6-fluoroquinazolin-4(3H)-one, which can be recrystallized from ethanol to achieve high purity before the chlorination step.

Table 2: Purification Techniques in this compound Synthesis

| Compound | Purification Method | Details | Source(s) |

|---|---|---|---|

| This compound | Column Chromatography | Eluent: Hexanes/Ethyl Acetate | nih.govmdpi.com |

| This compound | Vacuum Distillation | Removal of excess POCl₃/PCl₅ | |

| 6-Fluoroquinazolin-4(3H)-one (Precursor) | Recrystallization | Solvent: Ethanol | |

| 4,6-dichloroquinazoline (Related Compound) | Silica Gel Chromatography | Eluent: Hexanes/Ethyl Acetate | google.com |

| 4-amino-6-fluoroquinazoline derivatives | Silica Cartridges / Recrystallization | Not specified | nih.gov |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, green approaches to quinazoline synthesis are gaining attention. rjpbcs.comacs.org These methods aim to reduce the use of hazardous substances, minimize waste, and improve energy efficiency. semanticscholar.org

A significant advancement is the development of an eco-efficient, one-pot synthesis for quinazoline-2,4(1H,3H)-diones, which are related precursors. jst.go.jp This method is performed in water at room temperature, a stark contrast to traditional methods requiring organic solvents and high heat. jst.go.jp The process is highly efficient, and the only waste generated is the aqueous filtrate, making it an environmentally friendly alternative for preparing key intermediates. jst.go.jp

Other green strategies applicable to quinazoline synthesis include the use of ionic liquids as reusable catalysts and reaction media, and the application of microwave irradiation. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com These techniques can accelerate reaction times, reduce energy consumption, and often lead to excellent yields, contributing to a more sustainable synthetic process. openmedicinalchemistryjournal.com

Scale-Up Considerations for Research and Development

Transitioning the synthesis of this compound from a laboratory setting to a larger research and development or industrial scale introduces several key challenges. While bench-scale synthesis is often performed in batch reactors, industrial production may favor continuous flow systems to provide better heat transfer and shorten reaction times.

The choice of reagents and materials is critical. The use of fluorine-containing compounds necessitates equipment made from corrosion-resistant materials, such as Hastelloy C-276, to handle potentially corrosive intermediates and reagents safely.

Waste management is another significant consideration. The chlorination step using phosphorus oxychloride and phosphorus pentachloride generates phosphate (B84403) salts as byproducts. These require specialized disposal protocols to mitigate environmental impact. The development of scalable green chemistry protocols, such as the one-pot synthesis in water which has been successfully scaled to 1 kg, offers a promising path to reducing hazardous waste and simplifying industrial production. jst.go.jp

Chemical Reactivity and Derivatization Strategies of 4 Chloro 6 Fluoroquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position

The electron-withdrawing nature of the quinazoline (B50416) ring system activates the chlorine atom at the C-4 position, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. nih.govlassbio.com.br This reactivity is a cornerstone for the synthesis of numerous quinazoline derivatives. researchgate.netarkat-usa.org The reaction proceeds readily with a variety of nucleophiles, including amines, alcohols, and thiols, providing a versatile method for functionalization. nih.govnih.gov

The reaction of 4-chloro-6-fluoroquinazoline with various primary and secondary amines is one of the most frequently employed methods for generating libraries of 4-aminoquinazoline derivatives. nih.govnih.gov These reactions typically proceed under mild conditions and result in good to excellent yields. nih.gov The choice of solvent and the presence of a base can influence the reaction rate and outcome. Electron-rich amines tend to react more readily than electron-poor amines, which may require longer reaction times or more forcing conditions. nih.gov This amination strategy is fundamental in the synthesis of numerous potent enzyme inhibitors, including those targeting the epidermal growth factor receptor (EGFR). nih.govresearchgate.net

Research has demonstrated the successful reaction of 4-chloroquinazolines with a wide range of substituted anilines and aliphatic amines to produce compounds with significant antiproliferative properties. nih.gov For instance, N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine was identified as an inhibitor of MERS-CoV infection, showcasing the utility of this synthetic route. nih.gov

Table 1: Examples of Amination Reactions with 4-Chloroquinazoline (B184009) Derivatives

| Amine Nucleophile | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| o-toluidine | 6-halo-2-phenyl-4-(o-tolylamino)quinazoline | THF/H₂O, Microwave, 2 h | 74-78% | nih.gov |

| 2-fluoroaniline | 6-halo-2-phenyl-4-(2-fluorophenylamino)quinazoline | THF/H₂O, Microwave, 40 min | 56-60% | nih.gov |

| N-methylanilines | 6-halo-2-phenyl-4-(N-methylanilino)quinazolines | THF/H₂O, Microwave, 10 min | 63-90% | nih.gov |

Note: The table includes examples from analogous 4-chloroquinazolines to illustrate the scope of the reaction.

Beyond amination, the C-4 chlorine atom can be displaced by other nucleophiles. The synthesis of 4-alkylthio-6-fluoroquinazoline derivatives has been achieved starting from 6-fluoro-4-quinazolinol. nih.gov The hydroxyl group is first converted to a thiol, which is then reacted with various halides under phase-transfer conditions to yield the desired 4-substituted thio-derivatives. nih.gov Similarly, reactions with phenols can yield 4-phenoxyquinoline derivatives, which are also of interest for their potential biological activities. nih.gov These reactions expand the structural diversity achievable from the this compound precursor.

The application of microwave irradiation has significantly enhanced the efficiency of SNAr reactions on the 4-chloroquinazoline core. semanticscholar.orgresearchgate.netresearchgate.net Microwave-assisted synthesis offers several advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, and often cleaner reaction profiles. nih.govfrontiersin.org This technology has been successfully applied to the N-arylation of 4-chloroquinazolines with various anilines, providing rapid access to libraries of novel 4-anilinoquinazolines. nih.gov The use of solvent systems like THF/H₂O or green solvents such as ionic liquids under microwave conditions has proven to be particularly effective. nih.govnih.gov This method is considered more sustainable as it often requires reduced amounts of organic solvents. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to the derivatization of this compound. icmpp.rorsc.org These methods allow for the introduction of aryl, vinyl, and alkynyl groups at the C-4 position, which is often challenging to achieve via traditional SNAr chemistry.

The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting an organic halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govresearchgate.net This reaction is highly versatile for the arylation of 4-chloroquinazolines. mdpi.com The general catalytic cycle involves oxidative addition of the chloroquinazoline to the Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.netmdpi.com A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction for different substrates. mdpi.commdpi.com For instance, Pd(dppf)Cl₂ has been used effectively in the presence of sodium carbonate and a phase-transfer catalyst. mdpi.com This methodology provides access to novel biaryl and heteroaryl-substituted quinazolines. nih.govnih.gov

Table 2: Conditions for Suzuki Coupling Reactions of Chloroquinazolines

| Catalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Toluene/Water | N/A | mdpi.com |

| Pd(OAc)₂ | XPhos or Xanthphos | N/A | N/A | N/A | mdpi.com |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80°C | mdpi.com |

Note: This table represents common conditions used for Suzuki reactions involving aryl chlorides, including chloroquinazolines.

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org This reaction is the primary method for synthesizing 4-alkynyl-substituted quinazolines. researchgate.netresearchgate.net The introduction of an alkynyl moiety at the C-4 position can significantly influence the biological activity of the resulting molecule. nih.gov The reaction has been used to prepare a series of C-6 or C-3' alkynyl-substituted 4-anilinoquinazoline (B1210976) derivatives as potent EGFR inhibitors. researchgate.netnih.gov While the classic Sonogashira reaction uses a copper co-catalyst, copper-free variations have also been developed to avoid issues with homocoupling of the alkyne. nih.gov

Successful Sonogashira couplings have been reported for 2-substituted 4-chloroquinazolines with terminal alkynes using catalysts like Pd(PPh₃)₄ and CuI in the presence of a base such as cesium carbonate in DMF. researchgate.net

Chemical Transformations at Other Positions of the Quinazoline Ring

While the C-4 chloro group is the most reactive site for nucleophilic substitution, other positions on the this compound ring can also be functionalized, leading to a diverse array of complex molecules.

Strategies for Modification at the Fluorine (C-6) Position

Direct nucleophilic aromatic substitution (SNAr) of the fluorine atom at the C-6 position of this compound is challenging due to the high strength of the C-F bond. Consequently, this modification is not commonly reported. Instead, the fluorine atom is typically introduced early in the synthetic sequence, for instance, by using a fluoro-substituted anthranilic acid derivative, and is retained in the final product. The presence of the C-6 fluoro group is often desirable as it can enhance the biological activity and metabolic stability of the final compound.

However, in related halogenated quinazolines, where the C-6 position is occupied by a more reactive halogen like bromine or iodine, this site becomes a prime target for modification. For these analogs, palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are frequently employed to introduce new carbon-carbon or carbon-heteroatom bonds. These strategies highlight the synthetic versatility of the C-6 position, even if direct modification of the fluoro-analogue is less common.

Manipulation of the Quinazoline Scaffold for Fused Systems

The quinazoline core of this compound can be elaborated to construct polycyclic fused systems, which are of significant interest in medicinal chemistry. These reactions often involve building new rings onto the existing quinazoline framework.

One approach involves intramolecular cyclization reactions. For example, a substituent introduced at the C-4 position can be designed to react with a neighboring position on the quinazoline ring, such as C-5, to form a new fused ring. While specific examples starting directly from this compound are not abundant in the literature, the general strategy is well-established for the quinazoline scaffold. For instance, derivatives can be prepared to undergo intramolecular C-S bond formation to yield thiazole-fused quinazolinones. mdpi.com Another strategy involves the synthesis of triazolo[4,3-c]quinazolines, which have shown antitumor activity. mdpi.com

These synthetic manipulations transform the planar quinazoline scaffold into more complex, three-dimensional structures, which can lead to novel biological activities and improved pharmacological properties.

This compound as a Versatile Synthetic Intermediate

The reactivity of the C-4 chloro group, combined with the electronic influence of the C-6 fluoro substituent, makes this compound a highly valuable and versatile intermediate in organic synthesis, particularly in the realm of drug discovery.

Role in Drug Discovery Building Blocks

This compound is a key building block for the synthesis of a wide range of biologically active compounds, most notably kinase inhibitors. google.comnih.gov The quinazoline ring system is a core component of several FDA-approved drugs that target protein kinases, such as Epidermal Growth Factor Receptor (EGFR) kinases. nih.govmdpi.com

The primary reaction utilized in this context is the nucleophilic aromatic substitution at the C-4 position. The labile chlorine atom is readily displaced by various nucleophiles, particularly amines, to form 4-aminoquinazoline derivatives. mdpi.com For example, reaction with substituted anilines yields 4-anilinoquinazolines, a class of compounds extensively investigated as potent anticancer agents. nih.gov The fluorine at the C-6 position is often crucial for the desired biological activity of the final drug molecule.

Table 1: Examples of Bioactive Scaffolds Derived from 4-Chloroquinazolines

| Precursor | Reagent/Nucleophile | Resulting Scaffold | Therapeutic Area |

|---|---|---|---|

| 4-Chloroquinazoline derivative | Substituted Aniline (B41778) | 4-Anilinoquinazoline | Anticancer (EGFR Inhibitors) |

| 4-Chloroquinazoline derivative | Aliphatic Amine | 4-Alkylaminoquinazoline | Various |

| 4-Chloroquinazoline derivative | Hydrazine | 4-Hydrazinoquinazoline | Antihypertensive |

This table illustrates the general reactivity of the 4-chloroquinazoline core, which is directly applicable to this compound, leading to valuable scaffolds in drug discovery.

Precursor for Advanced Quinazoline Derivatives

Beyond its role in creating established pharmacophores, this compound serves as a precursor for more structurally complex and advanced quinazoline derivatives. Its utility stems from the ability to perform sequential reactions at different positions.

Initially, the C-4 position is typically addressed via nucleophilic substitution. The resulting 4-substituted-6-fluoroquinazoline can then undergo further modifications if other reactive handles are present or have been introduced. For instance, if the starting material was 4-chloro-6-iodo-quinazoline, after substitution at C-4, the iodo group at C-6 could be used for a subsequent cross-coupling reaction. guidechem.com

This stepwise approach allows for the systematic construction of highly decorated quinazoline molecules with fine-tuned properties. A common synthetic pathway involves the initial synthesis of a 6-fluoro-quinazolin-4(3H)-one from a fluorinated anthranilamide, followed by chlorination with reagents like thionyl chloride or phosphorus oxychloride to yield this compound. mdpi.comresearchgate.net This intermediate is then reacted with a variety of nucleophiles to produce a library of advanced derivatives for biological screening. google.com

Table 2: Common Chemical Transformations Involving 4-Chloroquinazolines

| Reaction Type | Reagents | Position(s) Involved | Product Class |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | C-4 | 4-Amino/Alkoxy/Thio-quinazolines |

| Suzuki Coupling* | Boronic Acids, Pd Catalyst | C-6 | 6-Aryl-quinazolines |

| Heck Coupling* | Alkenes, Pd Catalyst | C-6 | 6-Alkenyl-quinazolines |

*Note: These coupling reactions are typically performed on 6-bromo or 6-iodo quinazoline analogs, demonstrating the synthetic potential of the C-6 position.

Structure Activity Relationship Sar Studies of 4 Chloro 6 Fluoroquinazoline Derivatives

Impact of Substituents at the C-4 Position on Biological Efficacy

The C-4 position of the 4-chloro-6-fluoroquinazoline core is a primary site for chemical modification, and the nature of the substituent introduced at this position profoundly dictates the biological activity of the resulting derivatives.

Role of Varied Amine Moieties in C-4 Amination Products

The substitution of the C-4 chlorine with various amine moieties is a common and effective strategy to generate libraries of compounds with diverse pharmacological activities. The nature of the amine, ranging from simple alkylamines to complex aromatic and heterocyclic amines, plays a crucial role in determining the potency and selectivity of the final compound.

For instance, in the context of anti-MERS-CoV activity, 4-anilino-6-aminoquinazoline derivatives have been explored. SAR studies revealed that the substitution pattern on the anilino ring at the C-4 position is critical for inhibitory activity. While a 3-chloro-4-fluoroaniline (B193440) moiety at C-4 was found to be effective, other substitutions such as 4-bromo maintained potency. However, 4-fluoro, 3-chloro, 4-cyano, and 3-acetyl groups on the anilino ring led to a reduction in potency. Interestingly, a 4-trifluoromethyl substituent slightly improved the inhibitory activity.

Furthermore, the exploration of 4-aminoquinazoline derivatives as opioid receptor like-1 (ORL1) antagonists has demonstrated the importance of the C-4 amino substituent in achieving high affinity and selectivity. These studies underscore the principle that the C-4 position acts as a key recognition element for interaction with biological targets, and subtle changes in the amine substituent can lead to significant variations in biological response.

Electronic and Steric Effects of C-4 Substituents

For example, in the development of antimalarial 4-aminoquinolines, the presence of an electron-withdrawing group at the 7-position (analogous to the combined electronic effect of the 6-fluoro and other potential substituents in the quinazoline (B50416) core) has been shown to be essential for high potency. youtube.com The electronic nature of the C-4 side chain, in concert with the substitutions on the quinazoline core, fine-tunes the pKa of the molecule, which is critical for its accumulation in the acidic food vacuole of the parasite. nih.gov

Steric factors also play a significant role. The size and conformation of the C-4 substituent can influence the binding affinity of the molecule to its target by either promoting favorable interactions or causing steric hindrance. The optimal steric arrangement at the C-4 position is highly dependent on the topology of the binding site of the specific biological target.

Influence of Halogenation (Chloro and Fluoro) on the Quinazoline Core

The presence and position of halogen atoms on the quinazoline core are critical determinants of the biological activity and pharmacokinetic properties of this compound derivatives.

Positional Effects of Halogen Atoms

The chlorine atom at the C-4 position primarily serves as a leaving group, facilitating the synthesis of a diverse range of C-4 substituted derivatives. Its reactivity is modulated by the electronic nature of the rest of the quinazoline ring.

The fluorine atom at the C-6 position, being highly electronegative, significantly influences the electronic distribution of the quinazoline nucleus. This can affect the binding affinity of the molecule to its target and also modulate its metabolic stability. In quinazolinone derivatives, halogen substitutions on the aromatic ring have been noted to be favorable for anticancer activity.

Contribution of Fluorine at C-6 to Pharmacokinetic and Pharmacodynamic Properties

The introduction of a fluorine atom at the C-6 position is a well-established strategy in medicinal chemistry to enhance the metabolic stability and bioavailability of drug candidates. The strong carbon-fluorine bond is resistant to metabolic cleavage, which can prolong the half-life of the compound in the body. Furthermore, the lipophilicity of the molecule can be fine-tuned by the introduction of fluorine, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

SAR in Specific Pharmacological Contexts

The SAR of this compound derivatives has been explored in various therapeutic areas, leading to the identification of potent lead compounds.

Antiviral Activity: Derivatives of this compound have shown promise as antiviral agents. For instance, novel fluoro-quinazolines have demonstrated significant in vitro activity against human cytomegalovirus (HCMV). thieme-connect.com In the context of MERS-CoV, as previously discussed, specific 4-anilino-6-aminoquinazoline derivatives have been identified as potent inhibitors.

Antifungal Activity: Novel S-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives have been synthesized and evaluated for their antifungal activity. Certain compounds within this series exhibited high inhibitory effects on the growth of various fungi, with EC50 values in the low micromolar range. nih.gov

Antimalarial Activity: Although much of the research has focused on the related 4-aminoquinoline (B48711) scaffold, the principles of SAR can be extrapolated. The electronic properties of substituents on the quinoline (B57606)/quinazoline ring and the nature of the C-4 side chain are critical for antimalarial efficacy. youtube.comnih.govscilit.commanchester.ac.uk

SAR for NEK4 Inhibitors

Derivatives of this compound, specifically N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines, have been identified as potent inhibitors of Never in Mitosis A-related Kinase 4 (NEK4). nih.govnih.gov SAR studies on these compounds, which are analogues of Spautin-1, have elucidated key structural features necessary for their inhibitory activity against NEK4, a kinase linked to non-small cell lung cancer (NSCLC). nih.gov

A crucial aspect of the SAR for NEK4 inhibition is the length of the linker between the secondary amine and the phenyl group. Research has shown that increasing this chain length can dramatically increase the compound's activity. nih.govnih.gov Furthermore, the substitution pattern on the terminal phenyl ring is critical. The introduction of a halogen, particularly at the 4'-position of the phenyl group, has been found to significantly enhance inhibitory potency. nih.gov This enhancement is attributed to the potential for forming halogen bonds within the kinase's binding site. The quinazoline scaffold itself is also considered important for the biological activity of these inhibitors. nih.gov

| Compound Feature | Observation | Impact on NEK4 Inhibition |

|---|---|---|

| Quinazoline Core | Considered essential for biological activity. | Forms the basic scaffold for receptor interaction. |

| Linker Chain Length | Increased chain length between the secondary amine and phenyl group. | Dramatically increases activity. nih.govnih.gov |

| Substitution on Phenyl Ring | Introduction of a halogen at the 4'-position. | Significantly increases potency, likely due to halogen bonding. nih.gov |

SAR for Anticonvulsant Activity and GABA-A Receptor Affinity

The 6-fluoroquinazoline (B579947) core structure is a key feature in a class of compounds investigated for anticonvulsant properties. While direct SAR studies on this compound derivatives are not extensively detailed in the provided context, research on structurally similar fluorinated quinazolinones provides valuable insights. The inclusion of a fluorine atom at the C-6 position of the quinazolinone moiety is a strategic design choice aimed at improving the pharmacological profile compared to other halogenated analogues. daneshyari.com

| Structural Moiety | Significance in Anticonvulsant Activity | Rationale |

|---|---|---|

| 6-Fluoro Group | Considered a favorable substitution for activity and safety. daneshyari.com | Small atomic size and high electronegativity may improve binding and pharmacokinetic properties compared to larger halogens. daneshyari.com |

| Quinazolinone Core | Acts as the central scaffold for designing GABA-A receptor modulators. | Provides the rigid structure necessary for specific receptor interactions. |

| Substituents at other positions | Crucial for modulating potency and affinity for the GABA-A receptor. nih.gov | Dictate the specific binding mode and functional effect (e.g., agonist, antagonist). |

SAR for Cytochrome bd Oxidase Inhibitors

N-phenethyl-quinazolin-4-yl-amines, synthesized from a this compound precursor, have been investigated as potent inhibitors of cytochrome bd oxidase (cyt-bd), a crucial enzyme for energy production in Mycobacterium tuberculosis (Mtb). mdpi.comnih.gov This makes cyt-bd an important target for developing new tuberculosis treatments. mdpi.com SAR studies have focused on modifications to both the quinazoline core and the N-phenethyl side chain to optimize inhibitory activity.

The substitution on the quinazoline ring at the C-6 position has been shown to influence potency. While the 6-fluoro substitution is a core feature of the parent compound, variations at this and other positions can modulate activity. mdpi.com On the N-phenethyl portion of the molecule, substitutions on the phenyl ring are critical. The position and nature of these substituents significantly impact the compound's ability to inhibit the target enzyme. For instance, studies have explored a range of substitutions to understand the electronic and steric requirements for optimal binding to cytochrome bd oxidase. mdpi.comntu.edu.sg

| Compound Series | Target | Key SAR Findings |

|---|---|---|

| N-phenethyl-quinazolin-4-yl-amines | Mycobacterium tuberculosis Cytochrome bd oxidase | Substitutions on both the quinazoline ring (e.g., at C-6) and the phenethyl phenyl ring are critical for inhibitory potency. mdpi.com |

| The specific electronic and steric properties of the phenyl ring substituents dictate the strength of inhibition. mdpi.comntu.edu.sg |

SAR in Anticancer Agents

The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore in the design of anticancer agents, particularly as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govnih.gov Derivatives originating from this compound fit within this class of compounds, and their SAR has been extensively studied to improve potency and selectivity.

The 4-anilino moiety extends into a hydrophobic pocket, and substitutions on this ring are critical for potency and selectivity. Small, lipophilic groups, such as chloro or methyl, particularly at the meta-position of the aniline (B41778) ring, have been shown to increase inhibitory activity. nih.gov Furthermore, extending from the C-6 or C-7 positions of the quinazoline core with solubilizing groups or moieties that can form additional interactions can significantly enhance the anticancer profile of these derivatives. nih.gov For example, the introduction of a 4-methyl-piperazine-containing residue at C-7 can lead to potent EGFR inhibition. nih.gov

| Structural Position | Modification | Effect on Anticancer (EGFR) Activity |

|---|---|---|

| Quinazoline N1 | - | Essential for hydrogen bonding with the EGFR hinge region. sid.ir |

| Quinazoline C6 | Fluoro substitution | Contributes to the electronic properties and binding affinity. |

| 4-Anilino Ring | Substitution with small, lipophilic groups (e.g., -Cl, -CH3) at the meta-position. | Increases inhibitory activity. nih.gov |

| Quinazoline C7 | Addition of groups like 4-methyl-piperazine. | Can significantly enhance potency. nih.gov |

Pharmacological and Biological Activity Profiles of 4 Chloro 6 Fluoroquinazoline Derivatives

Anticancer Activities

The quinazoline (B50416) framework is recognized as a privileged scaffold in the development of antitumor agents. nih.gov Derivatives of 4-chloro-6-fluoroquinazoline, in particular, have been investigated for their ability to interfere with key biological pathways essential for cancer cell growth, proliferation, and survival.

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in cell survival and proliferation. researchgate.net Its overexpression or mutation is a common feature in many human cancers, making it a prime target for anticancer therapies. researchgate.netnih.gov The 4-anilinoquinazoline (B1210976) structure is a well-established pharmacophore for EGFR tyrosine kinase inhibitors, with several approved drugs like gefitinib (B1684475) and erlotinib (B232) featuring this core. nih.govresearchgate.netwisdomlib.org

Research into fluoroquinazoline derivatives has yielded compounds with significant EGFR inhibitory activity. A study on new fluoroquinazolinone derivatives identified several compounds with potent cytotoxic activity against human cancer cell lines. nih.gov Notably, two of the most active compounds were screened for their inhibitory activity against EGFR tyrosine kinase (EGFR-TK) and showed remarkable results compared to the reference drug, gefitinib. nih.gov

| Compound | Target Cell Line | IC₅₀ (µM) | EGFR Inhibition IC₅₀ (nM) |

|---|---|---|---|

| Compound 6 | MCF-7 | 0.35 ± 0.01 | 95.3 ± 0.08 |

| Compound 10e | MDA-MBA-231 | 0.28 ± 0.02 | 85.7 ± 0.05 |

| Gefitinib (Reference) | MCF-7 | 0.97 ± 0.02 | 80.5 ± 0.04 |

| Gefitinib (Reference) | MDA-MBA-231 | 1.30 ± 0.04 | 80.5 ± 0.04 |

Aurora kinases are a family of serine/threonine kinases that are key regulators of cell division, and their dysfunction can lead to cancer. nih.gov Aurora A kinase, in particular, is frequently overexpressed in human malignancies and has become a promising target for cancer therapy. nih.gov

Several quinazoline derivatives have been developed as potent inhibitors of Aurora kinases. bioworld.com One study focused on designing new quinazoline derivatives with enhanced selectivity for Aurora A. nih.gov Among the synthesized compounds, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) was identified as the most potent derivative. nih.gov A kinase panel assay confirmed its selectivity, showing poor inhibitory activity against 14 other related kinases while potently inhibiting Aurora A. nih.gov

Another quinazolin-4(3H)-one derivative, BIQO-19, was designed to improve pharmacokinetic properties and antiproliferation activity against non-small cell lung cancer (NSCLC) cell lines. mdpi.com This compound effectively inhibited the growth of EGFR-TKI-resistant H1975 NSCLC cells by suppressing the expression of activated Aurora Kinase A (p-AKA). mdpi.com

| Compound Series | Compound Example | Aurora A Inhibition IC₅₀ | Reference |

|---|---|---|---|

| Quinazoline Carboxylic Acids | Compound 6e | Activity % = 48.22% at 10 µM | nih.gov |

| Quinazolin-4(3H)-ones | BIQO-19 | Effectively suppresses p-AKA expression in H1975 cells | mdpi.com |

| AstraZeneca Series 1 | WO 04058752 | 10.2 nM | bioworld.com |

| AstraZeneca Series 2 | WO 04058781 | 5.5 nM | bioworld.com |

| AstraZeneca Series 3 | WO 04058782 | 0.3 nM | bioworld.com |

Interference with the mitotic process is a proven strategy for cancer treatment. Some fluoroquinazoline derivatives have been shown to possess dual functionality, acting not only as EGFR kinase inhibitors but also as antimitotic agents through the inhibition of tubulin polymerization. nih.gov The inhibition of Aurora kinases by certain quinazoline derivatives also contributes to their antimitotic effect, as these kinases are essential for regulating multiple stages of mitosis, including centrosome maturation, spindle assembly, and chromosome segregation. mdpi.comnih.gov Inhibition of Aurora Kinase A by the derivative BIQO-19, for instance, leads to a significant induction of G2/M phase arrest in the cell cycle, subsequently triggering apoptosis in H1975 lung cancer cells. mdpi.com

A primary measure of anticancer potential is the ability of a compound to inhibit the proliferation of cancer cells. Numerous studies have demonstrated the potent antiproliferative effects of this compound derivatives across a wide range of human tumor cell lines.

One study synthesized a novel series of quinazoline derivatives and evaluated their broad-spectrum antitumor activity against five different cancer cell lines. mdpi.com Most of the compounds demonstrated low micromolar cytotoxicity. Compound 18 was particularly effective, exhibiting nanomolar level inhibitory activity against MGC-803 gastric cancer cells with an IC₅₀ value of 0.85 μM. mdpi.com Importantly, this compound showed remarkable selectivity, being approximately 32 times more potent against cancer cells than against the normal human gastric epithelial cell line GES-1 (IC₅₀ = 26.75 μM). mdpi.com

In another investigation, a series of pyrimidodiazepines derived from 2-chloro-4-anilinoquinazoline were tested by the U.S. National Cancer Institute (NCI) against 60 human cancer cell lines. semanticscholar.orgrsc.org The precursor, quinazoline-chalcone 14g, displayed high antiproliferative activity with GI₅₀ values ranging from 0.622 to 1.81 μM against leukemia, colon cancer, melanoma, and breast cancer cell lines. semanticscholar.orgrsc.org

| Compound | Cancer Cell Line | Panel | Activity (IC₅₀/GI₅₀ in µM) | Reference |

|---|---|---|---|---|

| Compound 18 | MGC-803 | Gastric Cancer | 0.85 | mdpi.com |

| Compound 18 | GES-1 (Normal) | Gastric Epithelial | 26.75 | mdpi.com |

| Quinazoline-chalcone 14g | K-562 | Leukemia | 0.622 - 1.81 | semanticscholar.orgrsc.org |

| Quinazoline-chalcone 14g | HCT-116 | Colon Cancer | 0.622 - 1.81 | semanticscholar.orgrsc.org |

| Quinazoline-chalcone 14g | LOX IMVI | Melanoma | 0.622 - 1.81 | semanticscholar.orgrsc.org |

| Quinazoline-chalcone 14g | MCF7 | Breast Cancer | 0.622 - 1.81 | semanticscholar.orgrsc.org |

The development of drug resistance is a major obstacle in cancer chemotherapy. rsc.org A significant advantage of developing new anticancer agents is their potential to overcome existing resistance mechanisms. Certain quinazoline derivatives have shown efficacy in cancer cell lines that are resistant to standard therapies.

For example, the Aurora kinase inhibitor BIQO-19 demonstrated effective growth inhibition in H1975 NSCLC cells, which are known to be resistant to epidermal growth factor receptor–tyrosine kinase inhibitors (EGFR-TKI). mdpi.com Furthermore, the combination of BIQO-19 with the EGFR inhibitor gefitinib resulted in synergistic antiproliferative activity in NSCLC cells, suggesting a potential strategy for restoring gefitinib sensitivity in resistant tumors. mdpi.com

In a separate line of research, novel 4-Hydroxyquinazoline derivatives were specifically designed to enhance sensitivity in primary PARP inhibitor-resistant (PARPi-resistant) cells. mdpi.com One compound, designated B1, showed superior cytotoxicity in PARPi-resistant HCT-15 and HCC1937 cell lines compared to the approved PARP inhibitor Olaparib. mdpi.com

Antimicrobial Activities

Beyond their anticancer properties, quinazoline derivatives have also been investigated for their potential as antimicrobial agents. The scaffold has been modified to produce compounds with activity against a range of bacterial and fungal pathogens.

A study on new quinazolin-4(3H)one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds evaluated their activity against four bacterial and four fungal strains. mdpi.com The majority of the tested compounds showed potent antimicrobial activity. Compound 5a, a 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde derivative, was the most potent, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 16 μg/mL. mdpi.com

Similarly, a series of novel 6,8-dibromo-4(3H)quinazolinone derivatives were synthesized and screened for antibacterial and antifungal activity. nih.gov Compound VIIa was identified as the most potent antibacterial agent, while compound VIIc exhibited the strongest antifungal activity, with a particularly low MIC of 0.097 μg/ml against Aspergillus flavus. nih.gov

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 5a | E. coli | 1 | mdpi.com |

| Compound 5a | S. typhimurium | 1 | mdpi.com |

| Compound 5a | C. albicans | 4 | mdpi.com |

| Compound VIIa | E. coli | 1.56 | nih.gov |

| Compound VIIa | S. aureus | 25 | nih.gov |

| Compound VIIc | C. albicans | 0.78 | nih.gov |

| Compound VIIc | A. flavus | 0.097 | nih.gov |

Central Nervous System Activities

In addition to their antimicrobial properties, quinazoline derivatives have been explored for their effects on the central nervous system, particularly as anticonvulsant agents.

A number of quinazoline derivatives have been synthesized and evaluated for their anticonvulsant activity. The structural features of these compounds play a significant role in their efficacy. For example, the 6-chloro derivative of methaqualone, a quinazoline analog, was found to possess remarkable anticonvulsant potency against both electroshock-induced and pentylenetetrazol (PTZ)-induced seizures. nih.gov

More recent studies on novel quinazolin-4(3H)-one derivatives have also demonstrated significant anticonvulsant properties. In one study, all sixteen newly synthesized quinazolinones exhibited good anticonvulsant activity, with some compounds showing superior efficacy compared to the reference drug. nih.gov Another investigation into novel fluorinated quinazolines found that several compounds had significant activity against maximal electroshock (MES)-induced seizures, indicating their ability to prevent seizure spread. nih.gov The anticonvulsant activity of thiazole (B1198619) and thiazolidin-4-one substituted derivatives has also been reported, with some compounds showing varying degrees of antiepileptic potency. biointerfaceresearch.com

| Compound Series | Anticonvulsant Test Model | Key Finding |

|---|---|---|

| N-(4-substitutedphenyl)-4-(1-methyl (or 1,2-dimethyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides | Not Specified | Some compounds showed superior anticonvulsant activities with ED50 values as low as 28.90 mg/kg. nih.gov |

| Fluorinated quinazolines | Maximal Electroshock (MES) | Several compounds showed significant activity, indicating an ability to prevent seizure spread. nih.gov |

| Thiazolidin-4-one substituted thiazole derivatives | MES and scPTZ | Displayed varying degrees of antiepileptic potency. biointerfaceresearch.com |

The anticonvulsant activity of many quinazoline derivatives is believed to be mediated through their interaction with the GABA-A receptor. nih.gov The GABA-A receptor is a ligand-gated ion channel that, upon activation by its endogenous ligand γ-aminobutyric acid (GABA), conducts chloride ions, leading to neuronal hyperpolarization and an inhibitory effect on neurotransmission. nih.gov

Several studies have shown that quinazoline derivatives can act as positive allosteric modulators of the GABA-A receptor. nih.govmdpi.com This means they bind to a site on the receptor that is different from the GABA binding site and enhance the effect of GABA. Molecular docking studies have been performed on newly synthesized quinazolines to assess their binding affinities to the GABA-A receptor, and the results have often correlated with their observed anticonvulsant activities. nih.govresearchgate.net For instance, certain fluorinated quinazolines with para-bromo, para-chloro, and para-fluoro substitutions on the quinazoline ring showed high binding affinities toward the GABA-A receptor and were among the most potent anticonvulsants in experimental models. nih.gov Electrophysiological assays on recombinant GABA-A receptors have also been used to characterize the modulatory effects of pyrazolo[1,5-a]quinazoline derivatives. mdpi.com

Anti-inflammatory Properties

Chronic inflammation is a key factor in the pathology of numerous diseases. Several quinazoline derivatives have been investigated as potential anti-inflammatory agents, with many exhibiting their effects through the inhibition of key signaling pathways, such as the nuclear factor-kappaB (NF-κB) pathway. nih.govresearchgate.net The NF-κB signaling pathway is a critical regulator of the inflammatory response, and its inhibition represents a promising therapeutic strategy. nih.govresearchgate.net

Research into fluorine-substituted benzo[h]quinazoline-2-amine derivatives identified novel inhibitors of NF-κB. nih.govresearchgate.net One notable compound, designated 8c , demonstrated significant anti-inflammatory activity with low toxicity. nih.gov Mechanistic studies revealed that compound 8c effectively inhibits the NF-κB signaling pathway by reducing the phosphorylation of IκBα and p65. nih.gov Furthermore, it was found to decrease the production of reactive oxygen species (ROS) and downregulate the expression of proteins involved in the inflammasome complex, including NLRP3, ASC, and caspase-1. nih.gov

In a separate study, a series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were synthesized and evaluated for their anti-inflammatory potential. derpharmachemica.com Among the synthesized compounds, one derivative, compound 4 , emerged as the most active candidate, exhibiting potent anti-inflammatory effects with an IC50 value of 1.772 µg/ml when tested against a standard reference agent. derpharmachemica.com

The development of (4-phenylamino)quinazoline alkylthiourea derivatives has also yielded novel and selective NF-κB inhibitors. nih.gov One such compound, compound 19 , was a potent inhibitor of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production, with IC50 values of 0.84 µM and 4.0 µM, respectively. nih.gov Interestingly, this compound was found to block the translocation of the NF-κB dimer into the nucleus without affecting its release from the IκB complex. nih.gov

Table 1: Anti-inflammatory Activity of Selected Quinazoline Derivatives

| Compound | Chemical Class | Mechanism of Action | Key Findings |

|---|---|---|---|

| 8c | Fluorine-substituted benzo[h]quinazoline-2-amine | NF-κB pathway inhibition | Reduces phosphorylation of IκBα and p65; decreases ROS production. nih.gov |

| Compound 4 | 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline | Not specified | Potent anti-inflammatory activity (IC50 = 1.772 µg/ml). derpharmachemica.com |

| Compound 19 | (4-Phenylamino)quinazoline alkylthiourea | Selective NF-κB inhibition | Inhibits IL-6 (IC50 = 0.84 µM) and TNF-α (IC50 = 4.0 µM) production. nih.gov |

Other Emerging Biological Activities

Beyond their anti-inflammatory effects, quinazoline derivatives bearing chloro and fluoro substitutions are being explored for a wide range of other therapeutic applications. mdpi.comresearchgate.net

Antitumor Activity: The quinazoline scaffold is a well-established pharmacophore in the design of anticancer agents. nih.govtandfonline.com A series of novel 6-chloro-quinazolin derivatives linked to a 1,5-diaryl-1,4-pentadien-3-one system were synthesized and tested against several human cancer cell lines. nih.gov Two compounds, 5a and 5f , were identified as the most potent, demonstrating significant activity against MGC-803 (gastric cancer), Bcap-37 (breast cancer), and PC3 (prostate cancer) cell lines. nih.gov Further investigation showed that these compounds could induce apoptosis in cancer cells, with apoptosis ratios of 31.7% and 21.9% in MGC-803 cells after 24 hours of treatment at a 10 μM concentration. nih.gov Similarly, other studies on novel quinazoline derivatives have identified compounds with nanomolar inhibitory activity against cancer cell lines like MGC-803, demonstrating the potential of this chemical class in oncology. nih.gov The development of 4-anilinoquinazolines has also yielded compounds with promising antiproliferative properties against HCT-116 (colon cancer) and T98G (glioblastoma) cells. nih.gov

Antiviral Activity: Structurally related quinoline (B57606) derivatives have shown promise as antiviral agents. mdpi.comnih.gov A series of 4-aryl-6-chloro-quinoline derivatives were synthesized and evaluated for their activity against the hepatitis B virus (HBV). Several of these compounds significantly inhibited HBV DNA replication. researchgate.net The quinoline framework has also been investigated for activity against a broad spectrum of coronaviruses, including SARS-CoV-1 and SARS-CoV-2. malariaworld.org Analogs such as chloroquine (B1663885) and hydroxychloroquine (B89500) were found to be potent inhibitors, with antiviral EC50 values in the low micromolar range. malariaworld.org Their mechanism appears to involve interference with viral entry at a post-attachment stage. malariaworld.org Research has also highlighted the potential of quinoline derivatives against other viruses like the dengue virus. mdpi.comsemanticscholar.org

Antimicrobial Activity: The versatility of the quinazoline and quinoline core extends to antimicrobial activities. cbijournal.com Quinoline derivatives have been noted for their broad-spectrum biological potential, including antibacterial and antifungal action. researchgate.net

Table 2: Emerging Biological Activities of Chloro-Substituted Quinazoline/Quinoline Derivatives

| Biological Activity | Compound Class | Key Findings |

|---|---|---|

| Antitumor | 6-chloro-quinazolin derivatives (5a , 5f ) | Induced apoptosis in MGC-803 and Bcap-37 cancer cells. nih.gov |

| Antitumor | 4-anilinoquinazoline derivatives | Showed antiproliferative properties against HCT-116 and T98G tumor cells. nih.gov |

| Antiviral (Anti-HBV) | 4-aryl-6-chloro-quinoline derivatives | Exhibited significant inhibition of HBV DNA replication. researchgate.net |

| Antiviral (Anti-Coronavirus) | Chloroquine, Hydroxychloroquine | Potent activity against SARS-CoV-1, SARS-CoV-2, HCoV-229E, and HCoV-OC43. malariaworld.org |

Mechanistic Investigations of Biological Action

Molecular Target Identification and Validation

The validation of molecular targets is a cornerstone of drug discovery, confirming the interaction between a compound and a biological molecule, which subsequently elicits a therapeutic effect. For derivatives of 4-Chloro-6-fluoroquinazoline, these targets primarily include enzymes and receptors.

Enzyme Inhibition Studies (e.g., Kinases, Bacterial Enzymes)

The quinazoline (B50416) core is a well-established scaffold for the development of potent enzyme inhibitors, particularly targeting kinases and essential bacterial enzymes. The 4-chloro group on the this compound molecule is a reactive site, making it an ideal starting point for the synthesis of a diverse range of inhibitors.

Kinase Inhibition: Derivatives of 4-arylaminoquinazoline are recognized as early-generation epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs). distantreader.org These compounds function by inhibiting the phosphorylation of EGFR, a critical step in signaling pathways that promote tumor cell growth. distantreader.org The synthesis of these inhibitors often involves the 4-chloroquinazoline (B184009) precursor. Research into quinazoline-based scaffolds has also led to the identification of potent inhibitors for other kinases, such as Rho-associated kinase (ROCK), which is a therapeutic target for conditions like glaucoma and hypertension. nih.gov

A study focused on designing selective inhibitors for Aurora A kinase, a protein involved in cell cycle regulation and often overexpressed in cancers, utilized a quinazoline scaffold. mdpi.com The resulting compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, demonstrated selective inhibitory activity against Aurora A kinase compared to a panel of 14 other kinases. mdpi.com

| Target Enzyme | Quinazoline Derivative Class | Therapeutic Area | Inhibitory Activity Highlight |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 4-Arylaminoquinazolines | Oncology | Inhibits EGFR phosphorylation, blocking tumor growth signals. distantreader.org |

| Rho-associated kinase (ROCK-II) | 4-Quinazolinones | Glaucoma, Hypertension | Demonstrated high potency against ROCK-II. nih.gov |

| Aurora A Kinase | Quinazoline-4-carboxylic acids | Oncology | Compound 6e showed selective activity (48.22%) against Aurora A compared to other kinases (>83%). mdpi.com |

Bacterial Enzyme Inhibition: The quinazoline framework is also integral to the development of novel antimicrobial agents. A high-throughput screening identified a series of aminoquinazolines with submicromolar potency against the uridyltransferase activity of GlmU, a bifunctional enzyme essential for bacterial cell wall biosynthesis. researchgate.net Inhibition of GlmU halts bacterial growth, making it a promising target for new antibiotics. researchgate.net Furthermore, quinazolinediones, which are structurally related to fluoroquinolones, are known inhibitors of bacterial gyrase and DNA topoisomerase IV, crucial enzymes for DNA replication in bacteria. researchgate.net

Receptor Binding Assays (e.g., GABA-A receptor, Muscarinic Acetylcholine (B1216132) Receptor M4)

The interaction of quinazoline-related structures with neurotransmitter receptors has been a subject of investigation, although specific data for this compound is limited.

GABA-A Receptor: The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel and the primary target for benzodiazepines and other central nervous system depressants. nih.govwikipedia.org Some studies have explored the interaction of structurally related quinolone compounds with the GABA-A receptor, suggesting that this class of heterocyclic molecules can modulate receptor activity. researchgate.net For instance, research has shown that compounds like chloroquine (B1663885) can produce a modest and incomplete block of GABA-A receptor activation at high concentrations. mdpi.com However, direct binding assays and functional studies specifically employing this compound derivatives on GABA-A receptors are not extensively documented in the available literature.

Muscarinic Acetylcholine Receptor M4: Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors involved in numerous physiological functions. wikipedia.org The M4 subtype, in particular, is a therapeutic target for neurological disorders such as Parkinson's disease and schizophrenia. 7tmantibodies.com While extensive research has gone into developing selective antagonists for the M4 receptor, there is currently a lack of specific studies detailing the binding or functional activity of this compound at this receptor. nih.govbiorxiv.org

Deubiquitylating Enzyme Inhibition (e.g., USP10, USP13)

Deubiquitylating enzymes (DUBs) are critical regulators of protein stability and cellular homeostasis, making them emerging targets in cancer therapy. nih.gov The quinazoline scaffold has been identified in inhibitors of these enzymes. Spautin-1 is a known inhibitor of Ubiquitin Specific Protease 10 (USP10) and USP13, two DUBs involved in autophagy and protein degradation. frontiersin.org Spautin-1's structure contains a quinazoline core, highlighting the potential for this chemical framework in designing novel DUB inhibitors. frontiersin.org While this establishes a proof of concept for the quinazoline scaffold, specific research focusing on this compound as a precursor for potent and selective USP10 or USP13 inhibitors remains an area for further exploration.

Cellular Pathway Modulation

By interacting with specific molecular targets, derivatives of this compound can modulate complex cellular signaling pathways, leading to significant effects on cell fate, such as proliferation and apoptosis.

Modulation of Cell Growth and Apoptosis Pathways

The inhibition of key enzymes by quinazoline derivatives directly impacts cellular pathways controlling growth and programmed cell death (apoptosis).

The primary mechanism by which these compounds modulate cell growth is through the inhibition of receptor tyrosine kinases like EGFR. distantreader.org By blocking the EGFR signaling pathway, these molecules can halt the progression of the cell cycle and inhibit the proliferation of cancer cells. For example, certain novel 4-arylaminoquinazoline derivatives demonstrated significant inhibitory activity against the A549 human lung cancer cell line. distantreader.org

The disruption of these growth pathways can subsequently trigger apoptosis. Apoptosis is a regulated process of cell death essential for normal development and tissue homeostasis, involving a cascade of enzymes called caspases. nih.gov The inhibition of survival signals, such as those propagated by EGFR, can lead to the activation of this caspase cascade. Studies on quinoline (B57606) derivatives like chloroquine have shown it can activate the p53 tumor suppressor pathway and induce apoptosis in glioma cells through the activation of caspase-3. nih.govresearchgate.net Similarly, EGFR inhibitors derived from quinazoline scaffolds are known to induce apoptosis in cancer cells, representing a key component of their anti-tumor activity.

| Derivative Class | Molecular Target | Affected Pathway | Cellular Outcome |

|---|---|---|---|

| 4-Arylaminoquinazolines | EGFR | EGFR Tyrosine Kinase Pathway | Inhibition of cell proliferation (e.g., in A549 lung cancer cells). distantreader.org |

| Quinazoline-based Kinase Inhibitors | Aurora A Kinase | Cell Cycle Regulation | Cell cycle arrest and induction of apoptosis. mdpi.com |

| Related Quinoline Compounds | (Multiple) | p53 Pathway, Caspase Activation | Induction of apoptosis in cancer cells. nih.govresearchgate.net |

Interference with Oxidative Phosphorylation

Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing chemical energy in the form of adenosine (B11128) triphosphate (ATP). This process occurs within the mitochondria. Based on the reviewed scientific literature, there is no direct evidence to suggest that this compound or its immediate derivatives primarily function by interfering with oxidative phosphorylation. The main mechanisms of action for its biologically active derivatives are centered on the inhibition of signaling kinases and other enzymes, rather than direct interaction with the mitochondrial respiratory chain.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This technique is instrumental in forecasting the interaction between a ligand, like a derivative of 4-chloro-6-fluoroquinazoline, and a macromolecular target, typically a protein or enzyme.

Molecular docking simulations are utilized to place this compound and its analogues into the active site of a target protein, thereby predicting their binding conformation and affinity. This process helps in understanding how the ligand is accommodated within the binding pocket. Studies on related quinazoline (B50416) and quinoline (B57606) structures have demonstrated their potential to bind to various key protein targets implicated in disease. For instance, docking studies on quinazoline derivatives have explored their binding modes within the active sites of enzymes like Epidermal Growth Factor Receptor (EGFR), DNA gyrase, and Acetylcholinesterase (AChE). nih.govnih.govresearchgate.net The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative estimate of the binding strength, with lower values indicating a more favorable interaction.

Table 1: Representative Docking Scores of Quinazoline Scaffolds Against Various Protein Targets

| Protein Target | PDB ID | Representative Ligand Class | Reported Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | 6-Bromo-quinazoline derivative | -6.7 | nih.gov |

| Acetylcholinesterase (AChE) | 4EY7 | 4-Chloro-6,7-dimethoxyquinazoline | -7.5 | |

| Staphylococcus aureus DNA Gyrase | 2XCS | Pefloxacin Hydrazone (Fluoroquinolone) | -7.73 (Glide Score) | nih.govresearchgate.net |

| Poly(ADP-ribose) polymerase (PARP) | - | 4-Hydroxyquinazoline derivative | - | mdpi.com |

Beyond predicting the binding pose, docking simulations provide a detailed map of the specific intermolecular interactions between the ligand and the amino acid residues of the protein. These interactions are crucial for the stability of the ligand-protein complex. For quinazoline-based compounds, common interactions include:

Hydrogen Bonds: The nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors, often forming critical hydrogen bonds with residues in the hinge region of kinases like EGFR. nih.gov

π-π Stacking: The aromatic quinazoline ring system can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). nih.gov

Hydrophobic Interactions: The chloro- and fluoro- substituents on the quinazoline core can participate in hydrophobic interactions, further anchoring the ligand within the binding pocket.

Molecular dynamics (MD) simulations are often performed following docking to validate the stability of these predicted interactions over time. nih.govrsc.org

Table 2: Common Amino Acid Interactions for Quinazoline-Based Ligands

| Interaction Type | Key Ligand Feature | Common Interacting Residues |

|---|---|---|

| Hydrogen Bonding | Quinazoline Nitrogen Atoms | Serine (Ser), Threonine (Thr), Aspartic Acid (Asp) |

| π-π Stacking | Aromatic Quinazoline Ring | Phenylalanine (Phe), Tyrosine (Tyr), Histidine (His) |

| Hydrophobic Interactions | Chlorine and Fluorine Substituents | Leucine (Leu), Valine (Val), Alanine (Ala) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For a series of this compound analogues, QSAR models can be developed to predict their biological activity (e.g., inhibitory concentration IC₅₀) based on their structural features. These models are built using a "training set" of compounds with known activities and then validated using an external "test set". A robust and predictive QSAR model was developed for a series of 2,4-disubstituted 6-fluoroquinolines, a structurally related class, to predict their antiplasmodial activity. nih.gov The statistical quality of such a model is assessed by parameters like the squared correlation coefficient (R²) and the leave-one-out cross-validation coefficient (Q²). nih.govnih.gov High values for these parameters indicate a reliable and predictive model. nih.gov

Table 3: Statistical Parameters for a Representative QSAR Model (based on 6-fluoroquinolines)

| Parameter | Description | Typical Value | Reference |

|---|---|---|---|

| R² (Squared Correlation Coefficient) | Measures the fitness of the model for the training set. | 0.921 | nih.gov |

| R²adj (Adjusted R²) | R² adjusted for the number of descriptors in the model. | 0.878 | nih.gov |

| Q²cv (Cross-validation Coefficient) | Measures the internal predictive ability of the model. | 0.801 | nih.gov |

| R²pred (Predictive R²) | Measures the predictive power on an external test set. | 0.901 | nih.gov |